5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7-.
Description
Historical Context of Pyrrolo[3,2-d]pyrimidine Scaffold Exploration in Chemical Research
The journey to understanding compounds like 5H-pyrrolo[3,2-d]pyrimidine-4-amine is rooted in the broader history of heterocyclic chemistry.
Nitrogen-containing heterocycles are foundational to organic and medicinal chemistry, forming the core structures of countless natural products, including alkaloids, vitamins, hormones, and the nucleic acids DNA and RNA. researchgate.netnih.govopenmedicinalchemistryjournal.com Early chemical research, dating back to the 19th century with the discovery of pyrimidine (B1678525) derivatives, laid the groundwork for the synthesis and study of these complex ring systems. encyclopedia.pub The recognition that these scaffolds are "privileged structures" in drug design—meaning they can bind to a variety of biological targets—spurred extensive investigation into their synthesis and functionalization. encyclopedia.pubmdpi.com More than half of all FDA-approved small-molecule drugs contain a nitrogen heterocycle, a testament to their historical and ongoing importance in pharmaceutical development. openmedicinalchemistryjournal.commdpi.com
This led to the exploration of 7-deazapurine nucleosides, such as tubercidin (B1682034), as potential therapeutic agents. researchgate.net Research expanded to include various isomers and derivatives, driven by the quest for compounds with improved biological activity and selectivity. nih.govnih.gov For instance, modifications at the C7 position of the pyrrolo[2,3-d]pyrimidine core were found to enhance base-pairing in oligonucleotides or improve binding to enzymes. acs.orgoup.com The investigation into the isomeric pyrrolo[3,2-d]pyrimidine scaffold followed a similar trajectory, with researchers exploring its potential as a core structure for kinase inhibitors and other biologically active molecules. nih.govnih.gov
Research Significance of 5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7-
The specific compound 5H-pyrrolo[3,2-d]pyrimidine-4-amine holds considerable importance in contemporary chemical research, primarily due to its roles as a structural motif and a chemical tool.
As a structural analogue of adenine (B156593), 5H-pyrrolo[3,2-d]pyrimidine-4-amine serves as a key building block or "scaffold" in the design of molecules intended to interact with ATP-binding sites in enzymes, particularly protein kinases. nih.govnih.gov Kinases are a major class of drug targets, and deregulation of their signaling pathways is a hallmark of many diseases, including cancer. The pyrrolo[3,2-d]pyrimidine core has been successfully incorporated into potent dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), two important targets in oncology. nih.govnih.gov The 4-amino group is a critical feature, often forming key hydrogen bonds within the kinase hinge region, mimicking the interaction of adenine in ATP. acs.org The compound has also been reported in the cyanobacterium Dolichospermum affine, highlighting its presence in natural systems. nih.gov
| Derivative Class | Research Focus | Key Finding | Reference |
|---|---|---|---|
| N-5 side chain modified pyrrolo[3,2-d]pyrimidines | HER2/EGFR dual kinase inhibition | Identified potent inhibitors with good pharmacokinetic profiles and significant in vivo antitumor efficacy in xenograft models. nih.gov | nih.gov |
| Pyrrolo[3,2-d]pyrimidines with bicyclic fused rings | Novel HER2/EGFR kinase inhibitors | Developed a preclinical candidate with potent tumor regressive efficacy against both HER2- and EGFR-overexpressing tumors. nih.gov | nih.gov |
| 7-Deazaadenosine analogues | Oligonucleotide modification | Incorporation of 7-propynyl-7-deaza-2′-deoxyadenosine into oligodeoxynucleotides significantly increased the thermal stability of DNA/RNA duplexes. oup.com | oup.com |
| 7-Modified 6-methyl tubercidin derivatives | Antikinetoplastid agents | Identified analogues with low to submicromolar activity against various kinetoplastid parasites, including Trypanosoma and Leishmania species. nih.gov | nih.gov |
Beyond its role as a core motif, 5H-pyrrolo[3,2-d]pyrimidine-4-amine and its close derivatives are valuable tools in academic research. The corresponding 4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a widely used chemical precursor. chemimpex.com This intermediate allows for the facile introduction of the pyrrolo[3,2-d]pyrimidine core into more complex structures through nucleophilic substitution reactions, enabling the synthesis of diverse libraries of compounds for screening and optimization. chemimpex.com
Furthermore, the deazapurine scaffold is amenable to functionalization for the development of chemical probes. For instance, related 7-deazapurine nucleosides have been modified to create fluorescent probes for studying nucleic acid structure and interactions. nih.gov By attaching fluorogenic groups, researchers can create molecules that become fluorescent upon binding to a target or incorporation into DNA, providing a powerful tool for biological imaging and assays. nih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
77691-03-3 |
|---|---|
Molecular Formula |
C11H15ClN4O4 |
Molecular Weight |
302.71 g/mol |
IUPAC Name |
2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C11H14N4O4.ClH/c12-11-7-6(14-3-15-11)4(1-13-7)10-9(18)8(17)5(2-16)19-10;/h1,3,5,8-10,13,16-18H,2H2,(H2,12,14,15);1H |
InChI Key |
ABQJRAXGQPSYFZ-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(O3)CO)O)O |
Isomeric SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(O3)CO)O)O.Cl |
Synonyms |
9-deazaadenosine C9Ado |
Origin of Product |
United States |
Synthetic Methodologies for 5h Pyrrolo 3,2 D Pyrimidine 4 Amine, 7 and Its Derivatives
Classical Synthetic Routes to the Pyrrolo[3,2-d]pyrimidine Core
The traditional synthesis of the pyrrolo[3,2-d]pyrimidine nucleus generally involves the sequential construction of the pyrrole (B145914) and pyrimidine (B1678525) rings. These methods have been foundational in providing access to a wide array of derivatives.
Cyclization Reactions for Pyrrole Ring Formation
The construction of the pyrrole ring onto a pre-existing pyrimidine is a common and effective strategy. This can be achieved through various cyclization reactions. One notable method involves the reaction of a substituted pyrimidine with a component that provides the necessary carbon atoms to form the five-membered pyrrole ring. For instance, α-halo ketones can react with β-keto esters in the presence of ammonia (B1221849) or primary amines to yield pyrrole derivatives. youtube.com This approach, known as the Hantzsch pyrrole synthesis, can be adapted for the synthesis of pyrrolo[3,2-d]pyrimidines.
Another classical approach involves starting with a suitably functionalized pyrimidine, such as one bearing an amino and a methyl group at adjacent positions. The methyl group can be functionalized, for example, by formylation with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to introduce a reactive side chain. Subsequent reductive cyclization, often using reagents like zinc in acetic acid, can then lead to the formation of the pyrrole ring fused to the pyrimidine core. nih.gov
A variety of starting materials and cyclization conditions have been explored, as highlighted in the following table:
| Starting Material Component 1 | Starting Material Component 2 | Reagents/Conditions | Resulting Ring System |
| Substituted Pyrimidine | α-Halo Ketone / β-Keto Ester | Ammonia/Primary Amines | Pyrrole |
| 6-Methylpyrimidine Derivative | DMF-DMA | Heat | Formylated Pyrimidine |
| Formylated Pyrimidine | Zinc, Acetic Acid | - | Pyrrolo[3,2-d]pyrimidine |
Pyrimidine Ring Annulation Strategies
Conversely, the pyrimidine ring can be constructed onto a pre-existing pyrrole core. This strategy often begins with a functionalized pyrrole, such as a 2-aminopyrrole-3-carbonitrile. This intermediate can then undergo cyclization with various one-carbon reagents like formamide, formic acid, or orthoformates to build the pyrimidine ring.
For example, the reaction of a 4-ureido-1H-pyrrole-2-carboxylic acid benzyl (B1604629) ester with trichloroacetyl chloride followed by treatment with cesium carbonate is a method to form the 2,4-dioxo-pyrrolo[3,2-d]pyrimidine structure. nih.gov This demonstrates the versatility of starting from a pyrrole and annulating the pyrimidine ring.
Directed Synthesis of 5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7-
The synthesis of specifically substituted derivatives like 5H-pyrrolo[3,2-d]pyrimidine-4-amine, 7- often requires more directed and regioselective approaches to install the desired functional groups at the correct positions.
Regioselective Functionalization Approaches
Regioselectivity is crucial in the synthesis of complex pyrrolo[3,2-d]pyrimidines. Halogenation is a common strategy to introduce a reactive handle for further functionalization. For instance, the pyrrolo[3,2-d]pyrimidine core can be selectively halogenated at various positions. The use of N-iodosuccinimide (NIS) can introduce an iodine atom at the C7 position of the pyrrolo[3,2-d]pyrimidine ring system. nih.gov This iodinated intermediate can then undergo further reactions, such as cross-coupling reactions, to introduce diverse substituents.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the regioselective introduction of aryl or heteroaryl groups. nih.gov For example, a C7-iodo-pyrrolo[3,2-d]pyrimidine can be coupled with a variety of boronic acids to install different groups at this position. Similarly, direct C-H arylation has emerged as a powerful technique. For the related pyrrolo[2,3-d]pyrimidine system, methods for the regioselective C6 arylation using palladium catalysis have been developed, showcasing the potential for such strategies in the broader pyrrolopyrimidine family. chemistryviews.orgacs.org
Stereoselective Synthetic Pathways (if applicable to specific derivatives)
While the core 5H-pyrrolo[3,2-d]pyrimidine-4-amine is achiral, stereoselectivity becomes critical when chiral substituents are introduced, particularly in the synthesis of nucleoside analogs or other derivatives with stereogenic centers. For instance, the synthesis of an analog of a potent HCV inhibitor, (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methylpyrrolidine-3,4-diol, requires a stereoselective approach. researchgate.net This involves the coupling of the pyrrolo[3,2-d]pyrimidine heterocycle with a pre-synthesized, stereochemically defined sugar or carbocyclic mimic. The key is to control the stereochemistry of the substituent before or during the coupling step to the heterocyclic core.
Modern and Sustainable Synthetic Methodologies for Pyrrolo[3,2-d]pyrimidine Analogues
Recent advancements in synthetic chemistry have led to more efficient and sustainable methods for the synthesis of pyrrolo[3,2-d]pyrimidines. These often involve transition-metal-catalyzed reactions and one-pot procedures.
A notable modern approach is the use of domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. One such strategy involves a palladium-catalyzed domino C-N coupling/hydroamination reaction. nih.govbeilstein-journals.org This method starts with readily available alkynylated uracils which react with anilines in the presence of a palladium catalyst to form pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones in moderate to good yields. nih.govbeilstein-journals.org This approach tolerates a variety of functional groups on the aniline (B41778) component. nih.govbeilstein-journals.org
The development of one-pot, multi-component reactions also represents a significant step towards sustainability. For example, a three-component reaction involving 4-hydroxycoumarin, an arylglyoxal hydrate, and a 6-aminouracil (B15529) derivative in the presence of L-proline as an organocatalyst can be used to synthesize pyrrolo[3,2-d]pyrimidine derivatives. auctoresonline.org These methods offer advantages in terms of reduced waste, energy consumption, and step economy.
The following table summarizes some modern synthetic approaches:
| Synthetic Strategy | Key Reagents/Catalysts | Starting Materials | Product Type |
| Domino C-N Coupling/Hydroamination | Pd(OAc)₂, DPEphos, K₃PO₄ | Alkynylated Uracils, Anilines | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones |
| One-pot, Three-component Reaction | L-proline | 4-Hydroxycoumarin, Arylglyoxal hydrate, 6-Aminouracil | Pyrrolo[3,2-d]pyrimidine derivatives |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, TEMPO | Pyrrolo[2,3-d]pyrimidines, Arylboronic acids | C6-Arylated Pyrrolo[2,3-d]pyrimidines |
Derivatization Strategies for 5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7-
Once the core 5H-pyrrolo[3,2-d]pyrimidine-4-amine scaffold is synthesized, further derivatization is often necessary to fine-tune its biological activity. Substitutions can be introduced at various positions on both the pyrrole and pyrimidine rings.
The amino group at the 4-position is a common site for modification. A prevalent strategy involves the nucleophilic aromatic substitution (SNAr) of a 4-halopyrrolopyrimidine precursor, typically 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, with a diverse range of primary or secondary amines. This reaction is often facilitated by the addition of an acid catalyst, such as hydrochloric acid, and is carried out in a suitable solvent like isopropanol (B130326) under reflux conditions. This approach allows for the introduction of various aryl, heteroaryl, and alkyl substituents at the 4-amino position.
For the closely related 7H-pyrrolo[2,3-d]pyrimidine scaffold, this acid-catalyzed amination has been used to generate extensive libraries of N4-substituted compounds for biological screening. acs.org The reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a variety of anilines and other amines has yielded a wide array of derivatives. acs.org A similar strategy is applicable to the 5H-pyrrolo[3,2-d]pyrimidine series. For instance, N-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine has been synthesized by reacting the corresponding 4-chloro derivative with 4-methoxyaniline. nih.gov
Table 1: Examples of N4-Substituted Pyrrolopyrimidine Derivatives
| Compound Name | Starting Material | Reagent | Reference |
|---|---|---|---|
| N-(4-Methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | 2-Methyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | 4-Methoxyaniline | nih.gov |
| N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Phenoxyaniline | acs.org |
| N-(4-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Bromoaniline | acs.org |
The pyrrole portion of the scaffold offers two key positions for substitution: the nitrogen atom (N5) and the carbon atom at position 7 (C7).
N5-Substitution: Alkylation or arylation at the N5 position can significantly impact the compound's properties. Studies have shown that N5 substitution can modulate the toxicity of halogenated pyrrolo[3,2-d]pyrimidines while maintaining or even enhancing their antiproliferative activity. nih.govnih.gov For example, a series of N5-substituted 2,4-dichloro-pyrrolo[3,2-d]pyrimidines have been synthesized, and it was found that these modifications can lead to a marked decrease in toxicity. nih.gov These N5-substituted compounds can also act as prodrugs, undergoing metabolic conversion back to the parent N-unsubstituted analogue. nih.gov
C7-Substitution: The C7 position is also a critical site for derivatization. Halogenation, particularly at the C7 position, has been shown to enhance the antiproliferative activity of 2,4-dichloro-pyrrolo[3,2-d]pyrimidines. nih.gov Furthermore, the introduction of aryl or heteroaryl groups at this position via cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a common strategy. This typically involves the initial halogenation of the C7 position, followed by the palladium-catalyzed coupling with a suitable boronic acid or ester.
The pyrimidine ring provides additional handles for chemical modification, primarily at the C2 and C4 positions. A versatile starting material for such derivatizations is 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. nih.gov The differential reactivity of the two chlorine atoms allows for selective and sequential substitutions.
The chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the one at the C2 position. This allows for the selective introduction of an amino group at C4 by reacting the dichloro derivative with an amine at lower temperatures. The remaining chlorine at C2 can then be substituted by reacting with another nucleophile at a higher temperature or under different reaction conditions. This stepwise approach enables the synthesis of a wide range of C2 and C4 disubstituted pyrrolo[3,2-d]pyrimidines.
For example, the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with one equivalent of an amine can lead to the formation of a 2-chloro-4-amino-5H-pyrrolo[3,2-d]pyrimidine intermediate. This intermediate can then be further functionalized at the C2 position. This strategy has been employed to create libraries of compounds for screening as potential therapeutic agents. nih.gov
Table 2: Key Positions for Derivatization of the 5H-Pyrrolo[3,2-d]pyrimidine Scaffold
| Position | Type of Modification | Common Reagents/Reactions | Impact | Reference |
|---|---|---|---|---|
| C2 | Nucleophilic Substitution | Amines, Alcohols, Thiols | Modulates biological activity | nih.govnih.gov |
| C4 | Nucleophilic Substitution | Amines (primary, secondary) | Introduction of diverse side chains | nih.govacs.org |
| N5 | Alkylation, Arylation | Alkyl halides, Aryl halides | Reduces toxicity, prodrug strategy | nih.govnih.gov |
| C7 | Halogenation, Cross-coupling | NIS, NBS; Suzuki-Miyaura coupling | Enhances potency | nih.gov |
Molecular Mechanisms of Action and Biological Target Engagement
Investigation of Protein-Ligand Interactions with 5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7- Derivatives
The biological activity of pyrrolo[3,2-d]pyrimidine derivatives is rooted in their specific interactions with proteins, primarily through competitive inhibition at enzyme active sites or binding to allosteric sites and receptors.
The pyrrolopyrimidine nucleus is a well-established scaffold for kinase inhibitors, owing to its structural resemblance to the adenine (B156593) core of ATP. This allows it to function as an "ATP-competitive" inhibitor for a multitude of kinases. nih.govdrugbank.commdpi.com The closely related pyrrolo[2,3-d]pyrimidine nucleus is also widely recognized as a deaza-isostere of adenine and serves as a foundational structure for numerous kinase inhibitors. ntnu.nonih.gov
EGFR and HER2: Derivatives of pyrrolo[3,2-d]pyrimidine have been developed as potent dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). mdpi.comnih.gov One study identified a potent compound, 2cb (the tosylate salt of 2c), which demonstrated strong, dual inhibitory activity against both HER2 and EGFR with IC50 values of 11 nM for each. nih.gov The related pyrrolo[2,3-d]pyrimidine scaffold has also been extensively explored for EGFR inhibition. tandfonline.comresearchgate.net
VEGFR-2 and PDGFR-β: The 5H-pyrrolo[3,2-d]pyrimidine core is a key feature in inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis. mdpi.com A series of N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]urea derivatives were identified as potent inhibitors of VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and Tie-2 kinases. nih.gov Further development led to compound 11l , which showed strong inhibitory activity against both FGFR1 and VEGFR2. nih.gov Another study on 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives identified compound 20d as a potent inhibitor of VEGFR2 that also displayed activity against PDGFR and Tie-2 kinases. nih.gov
RIPK1: While direct inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) by a 5H-pyrrolo[3,2-d]pyrimidine is not specified in the provided results, a new class of RIPK1 inhibitors based on the isomeric 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold has been reported. nih.gov The most active of these, compound 22b , potently inhibited RIPK1 with a binding affinity (KD) of 0.004 µM and an enzymatic IC50 value of 0.011 µM. nih.gov
Akt (Protein Kinase B): The related 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop selective, ATP-competitive inhibitors of Protein Kinase B (Akt). nih.govdrugbank.com Optimization of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides led to nanomolar inhibitors with up to 150-fold selectivity for Akt over the related kinase PKA. nih.gov
Src Family Kinases: New derivatives of the isomeric pyrrolo[2,3-d]pyrimidine have been synthesized and evaluated for their inhibitory activity against Src family kinases (SFKs), including Fyn, Lyn, and c-Src. tandfonline.com Compound 5 from this series was identified as a non-selective, albeit slight, inhibitor of Fyn, Lyn, and c-Src. tandfonline.com Bioisosteric pyrazolo[3,4-d]pyrimidine derivatives are also known potent inhibitors of SFKs. tandfonline.combioworld.com
JAK1 and HDAC6: The development of dual inhibitors targeting both Janus Kinase (JAK) and Histone Deacetylase (HDAC) has been explored using the pyrrolo[2,3-d]pyrimidine scaffold. nih.gov This approach is based on the rationale that feedback activation of the JAK-STAT3 pathway can lead to resistance against HDAC inhibitors. nih.gov Compounds 15d and 15h from this series were found to potently inhibit JAK1/2/3 and HDAC1/6. nih.gov Other studies have focused solely on developing pyrrolo[2,3-d]pyrimidin-4-amine derivatives as specific JAK1 inhibitors for autoimmune diseases like rheumatoid arthritis. nih.govtandfonline.com
ATR: Ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response, has been targeted by related heterocyclic systems. A series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives were discovered as a new class of potent ATR inhibitors, with compound 5g showing an IC50 value of 0.007 µM. researchgate.netnih.gov
CSF1R: Colony-stimulating factor 1 receptor (CSF1R) has been a target for inhibitors based on the pyrrolo[2,3-d]pyrimidine nucleus. nih.goved.ac.uk Research has led to the development of highly selective derivatives with subnanomolar enzymatic inhibition of CSF1R and excellent selectivity against other kinases in the PDGFR family. ed.ac.uknih.gov
Interactive Table: Kinase Inhibition by Pyrrolopyrimidine Derivatives
This table summarizes inhibitory activities of various pyrrolo[3,2-d]pyrimidine derivatives and related analogues against different kinases. Note the specific scaffold for each entry.
| Compound/Series | Target Kinase(s) | Scaffold | Potency (IC₅₀/Kᵢ/Kₑ) | Reference(s) |
|---|---|---|---|---|
| 2cb | EGFR, HER2 | Pyrrolo[3,2-d]pyrimidine | 11 nM (dual) | nih.gov |
| 11l | VEGFR2, FGFR1 | Pyrrolo[3,2-d]pyrimidine | Strong Inhibition | nih.gov |
| 20d | VEGFR2, PDGFR, Tie-2 | Pyrrolo[3,2-d]pyrimidine | Potent Inhibition | nih.gov |
| 22b | RIPK1 | Pyrrolo[2,3-d]pyrimidine | IC₅₀: 11 nM, Kₑ: 4 nM | nih.gov |
| 5g | ATR | Pyrrolo[3,4-d]pyrimidine | IC₅₀: 7 nM | researchgate.netnih.gov |
| 15d, 15h | JAK1/2/3, HDAC1/6 | Pyrrolo[2,3-d]pyrimidine | Potent Dual Inhibition | nih.gov |
| Series | Akt | Pyrrolo[2,3-d]pyrimidine | Nanomolar Inhibition | nih.gov |
Purine (B94841) Nucleoside Phosphorylase (PNP): A series of pyrrolo[3,2-d]pyrimidines, also known as 9-deazaguanines, have been identified as a new class of potent, competitive, and reversible inhibitors of human purine nucleoside phosphorylase (PNP). nih.govnih.gov This enzyme is a target for developing T-cell selective immunosuppressive agents. nih.gov The compound CI-972 (2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one) was found to be a competitive inhibitor of PNP with a Ki of 0.83 µM. nih.gov
Folate Pathway Enzymes: Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed to target one-carbon (C1) metabolism. ed.ac.uknih.gov These compounds, including AGF347 , act as multi-targeted agents, inhibiting mitochondrial serine hydroxymethyltransferase (SHMT2) as well as cytosolic enzymes involved in purine biosynthesis, such as β-glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). ed.ac.uknih.gov
Toll-like Receptor 7 (TLR7): Pyrrolo[3,2-d]pyrimidines have been developed as a new series of potent and selective agonists for Toll-like receptor 7 (TLR7), a receptor involved in the innate immune response. acs.org These compounds were optimized for high selectivity over the related TLR8, as TLR8 activity can be associated with poor tolerability. acs.org The lead compound 54 was shown to effectively induce an interferon-stimulated gene (ISG) response, demonstrating potential for immunotherapy of viral hepatitis. acs.org
Neuropeptide Y5 Receptor (NPY5): A series of pyrrolo[3,2-d]pyrimidine derivatives have been prepared and evaluated as antagonists for the neuropeptide Y5 (NPY5) receptor. researchgate.net Since the Y5 receptor subtype is believed to contribute to the effects of NPY on appetite, its antagonists are considered potential therapeutic agents for obesity. researchgate.net
ATP-binding pocket: The primary mechanism by which pyrrolo[3,2-d]pyrimidine derivatives inhibit kinases is by competing with ATP for its binding site. nih.govdrugbank.commdpi.com The structural similarity of the pyrrolopyrimidine core to adenine facilitates this interaction. ntnu.no X-ray crystallography has confirmed that these inhibitors bind in the ATP pocket of various kinases, including Akt and VEGFR2. nih.govnih.gov For instance, the crystal structure of compound 20d with VEGFR2 revealed that it binds to the inactive (DFG-out) conformation of the kinase, occupying a hydrophobic pocket adjacent to the ATP site. nih.gov Similarly, docking studies of related pyrrolo[2,3-d]pyrimidines with PfCDPK4 showed the expected hydrogen-bonding interactions with key amino acid residues in the hinge region of the ATP-binding site. mdpi.comnih.gov
Colchicine (B1669291) Site: Research into related heterocyclic-fused pyrimidines has shown that they can act as tubulin polymerization inhibitors by targeting the colchicine binding site. researchgate.net Although not a pyrrolo[3,2-d]pyrimidine, a thieno[3,2-d]pyrimidine (B1254671) derivative was shown to bind at the interface of α- and β-tubulin monomers, overlapping with the binding site of colchicine. researchgate.net This demonstrates the versatility of the broader pyrimidine-based scaffold to target binding sites other than the canonical ATP pocket.
Enzyme Inhibition Profiles and Kinetics
Identification of Biological Targets and Signaling Pathways Modulated by Pyrrolo[3,2-d]pyrimidine Analogues
The diverse inhibitory and binding profiles of 5H-pyrrolo[3,2-d]pyrimidine derivatives and their analogues result in the modulation of numerous key cellular signaling pathways.
Growth Factor Receptor Signaling: By inhibiting kinases like EGFR, HER2, VEGFR-2, and PDGFR-β, these compounds directly interfere with pathways crucial for cell proliferation, survival, and angiogenesis. nih.govnih.govnih.gov Inhibition of the VEGFR-2 pathway, for example, is a primary mechanism for blocking tumor-induced angiogenesis. mdpi.com
PI3K-Akt-mTOR Pathway: Derivatives of the related pyrrolo[2,3-d]pyrimidine are potent inhibitors of Akt (PKB), a central node in the PI3K-Akt-mTOR signaling cascade. nih.govdrugbank.com This pathway is frequently dysregulated in cancer, and its inhibition can suppress cell proliferation and survival. nih.gov
JAK-STAT Signaling: As inhibitors of JAK family kinases, pyrrolo[2,3-d]pyrimidine derivatives can block the JAK-STAT signaling pathway, which is critical for mediating immune responses and is implicated in autoimmune diseases and cancers. nih.govnih.govtandfonline.com Dual inhibition of JAK and HDAC enzymes can also overcome resistance mechanisms in certain cancers. nih.gov
DNA Damage Response (DDR): Related pyrrolo[3,4-d]pyrimidine analogues that inhibit ATR kinase interfere with the cell's ability to respond to and repair DNA damage, a key pathway in cancer therapy. researchgate.netnih.gov
Innate Immune Signaling: As agonists of TLR7, pyrrolo[3,2-d]pyrimidines can stimulate innate immune responses, leading to the production of interferons and other cytokines, which is a therapeutic strategy for viral infections. acs.org
Purine Metabolism and Biosynthesis: Through inhibition of enzymes like PNP, these compounds can modulate purine salvage pathways, a strategy for creating T-cell selective immunosuppressants. nih.govnih.gov By targeting SHMT2, GARFTase, and AICARFTase, they also inhibit mitochondrial and cytosolic one-carbon metabolism, which is essential for the de novo synthesis of nucleotides required for cancer cell growth. ed.ac.uknih.gov
Appetite Regulation: By acting as antagonists at the NPY5 receptor, pyrrolo[3,2-d]pyrimidine derivatives can modulate neuropeptide Y signaling pathways involved in the regulation of food intake and energy balance. researchgate.net
Target Deconvolution Methodologies
As of recent studies, the specific mechanism of action for halogenated pyrrolo[3,2-d]pyrimidine analogues has not been fully determined. nih.gov The primary biological target that these compounds interact with to exert their antiproliferative effects remains to be elucidated. Research is focused on identifying these targets to better understand the compound's therapeutic potential and to guide the development of more potent and selective derivatives.
Biochemical and Cellular Assay Development for Target Validation
To assess the therapeutic potential of newly synthesized halogenated pyrrolo[3,2-d]pyrimidine analogues, researchers have utilized a series of cellular assays. The primary method involves testing the compounds for their antiproliferative activity across various cancer cell lines. nih.gov
In these assays, the efficacy of the compounds is quantified by determining their half-maximal effective concentration (EC₅₀), which represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. These cellular assays are crucial for initial screening and for establishing a baseline of activity before proceeding to more complex biological studies.
For instance, a series of halogenated pyrrolo[3,2-d]pyrimidine compounds demonstrated a wide range of activity, with EC₅₀ values varying significantly. nih.gov A subsequent series, featuring N5 alkyl substitutions designed to improve the metabolic profile, also showed potent antiproliferative effects in the low micromolar range. nih.gov
Table 1: Antiproliferative Activity of Halogenated Pyrrolo[3,2-d]pyrimidine Analogues
| Compound Series | EC₅₀ Value Range (µM) | Reference |
|---|---|---|
| Initial Halogenated Analogues | 0.014 – 14.5 | nih.gov |
Downstream Cellular Effects and Molecular Pathways Affected by 5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7- Analogues
Following cellular uptake, analogues of 5H-pyrrolo[3,2-d]pyrimidine-4-amine, 7- have been shown to influence fundamental cellular processes, including cell cycle progression and programmed cell death pathways.
Modulation of Cell Cycle Regulatory Proteins
Studies on halogenated pyrrolo[3,2-d]pyrimidine analogues have revealed a significant impact on cell cycle progression. Treatment of cancer cells with these compounds leads to an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting cell division and proliferation. Such an effect typically implies an interaction with key regulatory proteins of the G2/M checkpoint, such as the Cyclin B/CDK1 complex, though the direct interactions for this class of compounds are still under investigation.
Induction of Apoptotic Pathways at the Molecular Level
A noteworthy finding in the study of halogenated pyrrolo[3,2-d]pyrimidine analogues is their ability to induce cell cycle arrest without triggering apoptosis, or programmed cell death. nih.gov This indicates that the antiproliferative mechanism of these compounds is primarily cytostatic (inhibiting cell growth) rather than cytotoxic (killing cells) at the concentrations studied. This distinction is critical, as it suggests a different molecular pathway compared to many conventional chemotherapeutic agents that rely on inducing apoptosis to eliminate cancer cells.
Impact on Tubulin Dynamics and Microtubule Assembly
The G2/M phase cell cycle arrest is a hallmark of agents that interfere with the mitotic spindle, which is primarily composed of microtubules. However, current research on halogenated pyrrolo[3,2-d]pyrimidine analogues has not yet established a direct link between their activity and an impact on tubulin dynamics or microtubule assembly. nih.gov While some other classes of pyrrolopyrimidine compounds, such as certain 5,7-disubstituted-7H-pyrrolo[2,3-d]pyrimidin-2-amines, are known to function as microtubule inhibitors, this specific mechanism has not been confirmed for the 5H-pyrrolo[3,2-d]pyrimidine scaffold based on available literature. nih.govnih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7- |
| 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine |
| 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine |
Structure Activity Relationship Sar and Rational Design Approaches
Systematic Exploration of Substituent Effects on the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core, also known as 9-deazapurine, offers several positions for chemical modification, with the N5, C4, C2, and C7 positions being of primary interest for modulating pharmacological properties. nih.gov
The nitrogen atom at the N5 position of the pyrrole (B145914) ring has been identified as a critical site for modification. Studies on halogenated pyrrolo[3,2-d]pyrimidines have shown that substitution at this position can significantly modulate the compound's toxicity and activity profile. nih.gov For instance, while certain 2,4-dichloro-pyrrolo[3,2-d]pyrimidines demonstrated broad-spectrum antiproliferative activity, the introduction of substituents at the N5 position led to a notable decrease in toxicity. nih.gov This suggests that the N5 position can be functionalized to fine-tune the therapeutic index of these compounds. nih.govnih.gov
In one study, derivatives were designed with N5 substituents to intentionally slow the metabolic rate compared to the unsubstituted parent compounds. nih.gov This strategy was based on the hypothesis that bulky N5 groups could sterically hinder metabolically labile positions like C4 and C7. nih.gov The introduction of these N5 groups also significantly increased the lipophilicity of the compounds, as indicated by their calculated log P values. nih.gov Further research corroborated these findings, showing that N5 substitution in a series of halogenated pyrrolo[3,2-d]pyrimidines resulted in a 7-fold increase in activity against CCRF-CEM leukemia cells compared to the unsubstituted parent compound. nih.gov These studies collectively support that N5 substitution provides a strategic avenue for creating agents with tunable activity and improved toxicity profiles. nih.gov
Table 1: Effect of N5-Substitution on Biological Activity
| Compound | N5-Substituent | Key Finding | Reference |
|---|---|---|---|
| Parent Compound | -H | Exhibited rapid metabolism. | nih.gov |
| N5-Substituted Analogs | Bulky/Lipophilic groups | Showed decreased toxicity and/or increased antiproliferative activity. | nih.govnih.gov |
This table is a summary of findings and specific compound data can be found in the cited literature.
The C4-amino group is a key feature of the 5H-pyrrolo[3,2-d]pyrimidine-4-amine scaffold, often playing a crucial role in forming hydrogen bonds with target proteins. Modifications at this position can therefore have a profound impact on binding affinity and selectivity. For related scaffolds like the pyrrolo[2,3-d]pyrimidines, extensive research has shown that the nature of the substituent on the C4-amino group dictates potency and selectivity against various kinases. nih.govacs.org For example, in a series of inhibitors for Protein Kinase B (PKB), modifying the C4-amino group with a piperidine (B6355638) carboxamide moiety and varying its substituents led to compounds with nanomolar potency. nih.govacs.org
In the specific context of the pyrrolo[3,2-d]pyrimidine scaffold, research has also highlighted the importance of the C4 position. Studies on water-soluble antitubulin agents found that compounds like N-(4-methoxyphenyl)-N,2-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine were potent inhibitors of cellular proliferation. nih.gov In some synthetic strategies, a C4-chloro group serves as a necessary precursor, which is then displaced by an amine to generate the final active compounds, underscoring the requirement of the C4-substituent for activity. nih.gov
Modifications at the C2 and C7 positions of the pyrrolo[3,2-d]pyrimidine ring have also been shown to be critical for biological activity.
C7 Position: Halogenation at the C7 position has been found to dramatically enhance the antiproliferative activity of 2,4-dichloro-pyrrolo[3,2-d]pyrimidines. nih.gov This suggests that the C7 position is a key locus for improving potency. An improved synthesis method for 7-substituted pyrrolo[3,2-d]pyrimidines was developed to create compounds like 7-(phenylmethyl)pyrrolo[3,2-d]pyrimidine, which was identified as a potent inhibitor of purine (B94841) nucleoside phosphorylase (PNP). nih.gov
C2 Position: The C2 position is another important site for introducing diversity. In the development of antitubulin agents, a methyl group at the C2 position was part of the lead compound structure, N-(4-methoxyphenyl)-N,2-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, which showed submicromolar potency. nih.gov For the isomeric pyrrolo[2,3-d]pyrimidine scaffold, substitutions at the analogous C2 position are frequently explored in the design of kinase inhibitors. nih.gov
Table 2: Summary of Substituent Effects at C2 and C7
| Position | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|
| C7 | Halogen (e.g., Chloro) | Greatly enhanced antiproliferative activity. | nih.gov |
| C7 | Phenylmethyl | Resulted in potent PNP inhibition. | nih.gov |
This table provides a generalized summary based on the cited research.
Pharmacophore Identification and Lead Optimization Strategies
The development of drugs from the pyrrolo[3,2-d]pyrimidine scaffold has been accelerated by modern medicinal chemistry techniques, including pharmacophore modeling and structure-based design.
Rational design principles are employed to guide the optimization of lead compounds. For pyrrolo[3,2-d]pyrimidine derivatives targeting Kinase Insert Domain Receptor (KDR), three-dimensional quantitative structure-activity relationship (3D-QSAR) studies like CoMFA and CoMSIA have been used to build predictive models. nih.gov These models help identify the key steric and electronic features of the molecule that are essential for potent inhibition. X-ray crystallography has revealed that some of these inhibitors function as "type II" inhibitors, binding to and stabilizing an inactive conformation of the kinase. nih.gov This provides a clear rational basis for designing molecules with improved selectivity.
Similarly, in the development of Toll-like Receptor 7 (TLR7) agonists, pyrrolo[3,2-d]pyrimidines were optimized for potency and, crucially, for selectivity over the related TLR8. nih.gov Achieving high selectivity was a primary goal, as TLR8 activity was considered potentially detrimental. This optimization led to orally active lead compounds with the desired selective immunomodulatory effects. nih.gov Molecular modeling was also the foundational tool for designing novel pyrrolo[3,2-d]pyrimidine inhibitors that target mitochondrial one-carbon metabolism by inhibiting the enzyme SHMT2. scispace.com
Fragment-Based Drug Discovery (FBDD) and scaffold hopping are powerful strategies for identifying novel chemical entities. FBDD involves screening small, low-complexity molecules (fragments) that can be grown or combined to create more potent leads. Scaffold hopping aims to replace the central core of a known active molecule with a chemically different scaffold while retaining the key pharmacophoric features responsible for biological activity. mdpi.com This can lead to compounds with improved properties, such as better pharmacokinetics or novel intellectual property. mdpi.com
These concepts have been applied to related heterocyclic systems. For example, a scaffold-hopping approach was successfully used to move from thienopyrimidine acids to identify furano[2,3-d]pyrimidine amides as potent inhibitors of the enzyme Notum. nih.gov Another project utilized scaffold hopping and molecular hybridization to merge fragments of a known drug, Pexidartinib, with a pyrrolo[2,3-d]pyrimidine nucleus to develop new CSF1R inhibitors. mdpi.com While these examples involve isomeric or related scaffolds, they demonstrate the utility of the strategy in the broader field of pyrimidine-fused heterocycles and suggest its applicability for diversifying the 7-substituted-5H-pyrrolo[3,2-d]pyrimidine-4-amine core.
Conformational Analysis and its Role in SAR Elucidation
Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is pivotal in elucidating the SAR of 7-substituted 5H-pyrrolo[3,2-d]pyrimidine-4-amines. The flexibility or rigidity of the molecule, particularly concerning the substituents at the 7-position, can significantly impact its binding affinity and selectivity for its biological target.
For 7-substituted 5H-pyrrolo[3,2-d]pyrimidine-4-amine derivatives to exert their biological effect, they must adopt a specific three-dimensional orientation, known as the bioactive conformation, which allows for optimal interaction with the binding site of a target protein. Research on analogous compounds, such as 7-benzyl-pyrrolo[3,2-d]pyrimidin-4-amines, has shed light on these preferred conformations. nih.gov
Solution-state Nuclear Magnetic Resonance (NMR) studies, corroborated by molecular modeling, have indicated that for certain derivatives, the phenyl ring of a 7-benzyl substituent preferentially positions itself above the N5-methyl group of the pyrrolopyrimidine core. nih.gov This suggests a folded or bent conformation as the most stable in solution. Importantly, these studies also propose that this stable solution-state conformation is likely the preferred bound conformation within biological targets like tubulin and various receptor tyrosine kinases (RTKs). nih.gov
In the context of protein kinase inhibition, a related class of compounds, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, demonstrates the importance of the bioactive conformation. nih.gov X-ray crystallography of these inhibitors bound to their target kinases, such as Protein Kinase B (PKB), reveals a specific binding mode. The inhibitor orients itself such that the 4-amino group forms crucial interactions with specific amino acid residues in the kinase's ribose pocket, while a lipophilic substituent, analogous to the 7-substituent in our core compound, occupies a hydrophobic pocket. nih.gov This precise positioning is essential for potent inhibition.
The following table illustrates the impact of substitutions on the inhibitory activity of a series of 7-substituted 5H-pyrrolo[3,2-d]pyrimidine-4-amine analogs against tubulin polymerization.
| Compound ID | 7-Substituent | N4-Substituent | Tubulin Assembly IC50 (µM) nih.gov |
| 3 | Benzyl (B1604629) | Methyl | 1.1 ± 0.1 |
| 6 | Benzyl | H | >20 |
| 7 | Benzyl | Ethyl | 1.3 ± 0.1 |
The rational design of 7-substituted 5H-pyrrolo[3,2-d]pyrimidine-4-amine derivatives often involves introducing steric bulk or conformational rigidity to lock the molecule into its bioactive conformation, thereby enhancing potency and selectivity. This can be achieved by incorporating cyclic structures or bulky substituents.
For instance, the introduction of conformationally restricted analogs, where the flexibility of a substituent is limited, is a common strategy. In the design of antitubulin agents based on the 7-benzyl-pyrrolo[3,2-d]pyrimidin-4-amine scaffold, bicyclic systems like 6-methoxy-tetrahydroquinoline were incorporated to create more rigid structures. nih.gov A comparison between a flexible compound and its more rigid counterpart revealed that increased rotational flexibility around the C4-N bond could lead to a loss of inhibitory activity. nih.gov Specifically, a more flexible analog generated a significantly higher number of conformers (112) compared to a more rigid and active compound (53 conformers), suggesting that the entropic penalty of adopting the correct binding conformation was higher for the flexible molecule. nih.gov
In a similar vein, studies on pyrrolo[2,3-d]pyrimidine-based kinase inhibitors have shown that even subtle steric changes can have profound effects on selectivity. The replacement of a nitrogen atom in the pyrrolopyrimidine core with a carbon to create a 7-azaindole (B17877) analog alters the preferred conformation and orientation of the substituent-bearing ring relative to the bicyclic core. nih.gov This modification changes the spatial vectors of the crucial interacting groups, leading to a decrease in selectivity between closely related kinases like PKB and PKA. nih.gov
The table below demonstrates how modifications affecting conformational freedom influence the inhibitory potency of kinase inhibitors with a related pyrrolopyrimidine core.
| Compound ID | Bicyclic Core | Linker and Substituent | PKBβ IC50 (nM) nih.gov | PKA IC50 (nM) nih.gov | Selectivity (PKA/PKBβ) nih.gov |
| 2 | 7H-pyrrolo[2,3-d]pyrimidine | 4-amino-4-(4-chlorobenzyl)piperidine | 27 | 750 | 28 |
| 21 | 7H-pyrrolo[2,3-d]pyrimidine | 4-amino-4-(N-(4-chlorophenyl)carbamoyl)piperidine | 6.5 | 10000 | >1500 |
| 33 | 7H-pyrrolo[2,3-d]pyrimidine | 4-amino-4-(N-methyl-N-(4-chlorophenyl)carbamoyl)piperidine | 66 | >10000 | >152 |
This data underscores that N-methylation of the amide in compound 33, which could disrupt a specific bound conformation, leads to a 10-fold drop in activity against PKBβ compared to the unmethylated analog 21. nih.gov This highlights the critical role of maintaining a precise conformation for optimal biological activity.
Computational Chemistry and in Silico Investigations
Molecular Docking Studies of 5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7- Derivatives with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). It is instrumental in understanding the binding modes of pyrrolopyrimidine derivatives.
Molecular docking studies have been extensively used to elucidate the binding modes of pyrrolo[3,2-d]pyrimidine and the isomeric pyrrolo[2,3-d]pyrimidine derivatives with various protein kinases, which are common biological targets for these compounds. These studies reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that stabilize the ligand-protein complex.
For instance, docking of pyrrolo[3,2-d]pyrimidine derivatives into the kinase insert domain receptor (KDR) showed that these compounds act as type II inhibitors, binding to the inactive DFG-out conformation of the kinase. nih.govnih.gov A key interaction involves the diphenylurea moiety occupying a hydrophobic pocket created by the conformational change of the DFG motif. nih.gov Similarly, studies on pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of Janus kinase 1 (JAK1) identified crucial hydrogen bond interactions with backbone residues such as Glu957 and Leu959. nih.gov
In studies targeting RET (Rearranged during Transfection) kinase, the pyrrolopyrimidine core was predicted to form strong hydrogen bonds with the backbone of hinge region residues Tyr806 and Ala807. nih.gov For inhibitors of p21-activated kinase 4 (PAK4), docking simulations showed that 7H-pyrrolo[2,3-d]pyrimidine derivatives consistently form double hydrogen bonds with Leu398 and a single hydrogen bond with Glu396 and Asp444. nih.gov The 4-amino group of the scaffold is frequently observed forming hydrogen bonds with the backbone carbonyl of hinge-region amino acids in kinases like LRRK2 and PKB. acs.orgnih.gov
The table below summarizes key interactions identified through docking studies for various pyrrolopyrimidine derivatives with their respective protein targets.
| Target Protein | Pyrrolopyrimidine Scaffold | Key Interacting Residues | Type of Interaction |
| KDR | Pyrrolo[3,2-d]pyrimidine | DFG motif region | Hydrophobic interaction nih.gov |
| JAK1 | Pyrrolo[2,3-d]pyrimidine | Glu957, Leu959 | Hydrogen bond nih.gov |
| RET | Pyrrolo[2,3-d]pyrimidine | Tyr806, Ala807 | Hydrogen bond nih.gov |
| PAK4 | Pyrrolo[2,3-d]pyrimidine | Leu398, Glu396, Asp444 | Hydrogen bond nih.gov |
| LRRK2 | Pyrrolo[2,3-d]pyrimidine | Glu1948, Ala1950 (homology) | Hydrogen bond acs.org |
| PKB/Akt | Pyrrolo[2,3-d]pyrimidine | Hinge region | Hydrogen bond nih.gov |
| EGFR | Pyrrolo[2,3-d]pyrimidine | Met769 | Hydrogen bond nih.gov |
Molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and the target protein. These scores, often expressed as binding energies (e.g., in kcal/mol), are used to rank potential inhibitors and prioritize them for synthesis and biological testing.
In a study of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors, the predicted binding affinities for four inhibitors (5n, 5h, 5g, and 5e) were -36.784, -35.530, -35.530, and -34.694 kJ·mol⁻¹, respectively. nih.gov These values correlated with their experimentally determined inhibitory capacities. mdpi.com Similarly, in a study targeting Mycobacterium tuberculosis, pyrrolo[2,3-d]pyrimidine hybrids showed high binding energies of -7.36 and -7.17 kcal/mol with the Mtb KasA protein. researchgate.net These computational predictions help to rationalize the observed biological activities and guide the design of new derivatives with potentially improved affinities.
Molecular Dynamics (MD) Simulations of Pyrrolo[3,2-d]pyrimidine Systems
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both the protein and the ligand.
MD simulations are employed to assess the stability of the docked ligand within the protein's binding site. This is often analyzed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation period. Stable binding is indicated by a low and converging RMSD value.
For novel pyrrolo[2,3-d]pyrimidine derivatives targeting CDK4/6, MD simulations showed stable RMSD values for the top compounds, around 1.6 to 1.7 Å, indicating stable complexes. tandfonline.com In another study on JAK1 inhibitors, MD simulations were performed on the most active compound (compound 49) to confirm the stability of its interactions, which included hydrogen bonds with Glu957, Leu959, and Gly887. nih.gov MD simulations of pyrazolopyrimidine-based inhibitors with TgCDPK1 were also used to verify the binding modes identified by docking. rsc.org These simulations provide confidence in the predicted binding poses and the persistence of key interactions over time. mdpi.com
MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are often missed in rigid docking approaches. These dynamic adjustments can be crucial for achieving optimal binding and inhibitory activity.
In studies of PAK4 inhibitors, MD simulations revealed that differences in halogen atoms on the benzene (B151609) ring of pyrrolo[2,3-d]pyrimidine derivatives could significantly alter the conformation of a nearby isoleucine residue (Ile327), which in turn affects the position of the inhibitor's substituent in the binding pocket. nih.gov This highlights how minor structural changes in the ligand can induce conformational shifts in the target protein, influencing binding affinity. nih.gov Similarly, simulations can capture how the flexibility of certain scaffolds allows them to adapt to the enzyme's active site, which can influence their inhibitory potency. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolo[3,2-d]pyrimidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of pyrrolo[3,2-d]pyrimidine derivatives. nih.govnih.gov In one such study on KDR inhibitors, statistically significant CoMFA and CoMSIA models were developed. nih.govconsensus.app The models yielded high non-cross-validated correlation coefficients (r²) of 0.912 (CoMFA) and 0.955 (CoMSIA), and robust predictive power as indicated by the predicted correction coefficients (r²pred) of 0.913 and 0.897, respectively. nih.govnih.gov
These models generate contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are correlated with biological activity. nih.gov For example, the analysis might show that a bulky substituent is favored in one region for enhanced activity, while an electronegative group is preferred in another. Such insights are invaluable for guiding the rational design of new, more potent inhibitors. nih.govrsc.org Similar 3D-QSAR studies have been performed on the isomeric pyrrolo[2,3-d]pyrimidine derivatives targeting kinases like JAK1 and CDK4/6, demonstrating the broad applicability of this approach. nih.govtandfonline.com
The table below summarizes the statistical results from a representative 3D-QSAR study on pyrrolo[3,2-d]pyrimidine derivatives.
| 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (Predictive r²) |
| CoMFA | 0.542 nih.gov | 0.912 nih.gov | 0.913 nih.gov |
| CoMSIA | 0.552 nih.gov | 0.955 nih.gov | 0.897 nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. bohrium.comyoutube.com For compounds like 5H-pyrrolo[3,2-d]pyrimidine-4-amine, DFT calculations can provide deep insights into their geometric and electronic properties, which are fundamental to their interaction with biological targets. bohrium.comtandfonline.comresearchgate.net
Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G++, to solve the Schrödinger equation approximately. bohrium.commdpi.com The output of these calculations includes optimized molecular geometry (bond lengths and angles), distribution of electron density, and the energies of molecular orbitals. bohrium.com
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. bohrium.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. bohrium.com
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This information is invaluable for understanding and predicting intermolecular interactions, such as hydrogen bonding and docking with a receptor active site. bohrium.com For the pyrrolopyrimidine scaffold, DFT studies have been used to calculate these properties to understand the stability and electronic transitions of different derivatives. bohrium.comresearchgate.net
Table 3: Illustrative Electronic Properties from DFT Calculations for a Heterocyclic System
| Property | Definition | Significance |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability. bohrium.com |
| Dipole Moment (µ) | Measure of the net molecular polarity. | Influences solubility and electrostatic interactions. |
| Ionization Potential (I) | Energy required to remove an electron. | Correlates with E(HOMO). |
| Electron Affinity (A) | Energy released when an electron is added. | Correlates with E(LUMO). |
Analytical and Spectroscopic Characterization in Research Contexts
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating 5H-pyrrolo[3,2-d]pyrimidine-4-amine, 7- from reaction mixtures and for assessing the purity of the final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques in this regard.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a cornerstone technique for the purity assessment of pyrrolopyrimidine derivatives due to its high resolution and sensitivity. tcichemicals.comresearchgate.net Researchers often utilize reverse-phase HPLC systems, such as an Agilent 1100 system with an EC-C18 column, to analyze these compounds. researchgate.net The mobile phase typically consists of a gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile. rsc.org For instance, a common gradient might start with a high percentage of the aqueous buffer, which is gradually decreased as the percentage of the organic solvent is increased, allowing for the separation of compounds with varying polarities. rsc.org Detection is commonly performed using a UV detector at a specific wavelength, such as 254 nm, to monitor the elution of the compounds. rsc.org The purity of the synthesized compounds is often determined to be greater than 95% by HPLC analysis. tcichemicals.comresearchgate.net
In the quality control of related pharmaceutical substances, HPLC is the preferred method for identifying and quantifying impurities. nih.gov For example, in the analysis of ciprofloxacin (B1669076) hydrochloride, HPLC is used to detect and quantify specified and unspecified impurities, with acceptance criteria for individual impurities typically set at or below 0.2% to 0.3%, and the total impurities not exceeding 0.5%. nih.gov This highlights the capability of HPLC to ensure the quality and safety of active pharmaceutical ingredients.
Gas Chromatography (GC)
Gas Chromatography is another powerful technique for the analysis of volatile and thermally stable derivatives of 5H-pyrrolo[3,2-d]pyrimidine-4-amine, 7-. GC can be coupled with a mass spectrometer (GC-MS) for definitive identification of separated components. nih.gov The choice of GC method, such as headspace injection or direct liquid injection, depends on the volatility of the compounds being analyzed. researchgate.net For less volatile compounds, direct injection is often preferred to achieve better detection limits. researchgate.net
GC has been successfully employed for the analysis of various heterocyclic compounds. For instance, on-line coupled liquid chromatography-gas chromatography (LC-GC) has been developed for the rapid analysis of components in complex mixtures, demonstrating the versatility of GC in separating constituents for further characterization. nih.gov In the context of pharmaceutical ingredient analysis, GC methods are developed and validated to quantify residual solvents and other volatile impurities, ensuring they meet stringent safety and quality standards. researchgate.net
Spectroscopic Methods for Structural Elucidation of 5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7- and its Analogues
Spectroscopic techniques are vital for the unambiguous determination of the chemical structure of newly synthesized pyrrolopyrimidine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR)
NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including 5H-pyrrolo[3,2-d]pyrimidine-4-amine, 7- and its analogues. rsc.orgnih.govacs.org
¹H NMR: Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In pyrrolo[2,3-d]pyrimidine derivatives, characteristic signals are observed for the protons on the heterocyclic rings and any substituents. For example, the proton at the C2 position of the pyrrolo[2,3-d]pyrimidine core typically appears as a singlet in the range of δ 8.27-8.34 ppm. rsc.orgnih.govmdpi.com The protons on the pyrrole (B145914) ring (H-5 and H-6) also show distinct signals that can be used for structural assignment. nih.gov
2D-NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often used to assign the ¹H and ¹³C resonances unambiguously, especially for complex analogues. nih.govacs.org These experiments reveal correlations between protons and carbons, allowing for a complete and accurate structural assignment.
Table 1: Representative ¹H and ¹³C NMR Data for Pyrrolo[2,3-d]pyrimidine Analogues
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 11.74 (br s, 1H, NH, H-7), 9.29 (s, 1H, NH), 8.27 (s, 1H, H-2), 7.89 (d, J = 7.7 Hz, 2H, Ar–H), 7.33 (t, J = 7.9 Hz, 2H, Ar–H), 7.23 (dd, J = 3.5, 1.7 Hz, 1H, H-6), 7.01 (t, 1H, J = 7.3, Ar–H), 6.79 (d, J = 2.9 Hz, 1H, H-5) | 153.6, 150.9, 150.8, 140.4, 128.5, 122.1, 121.9, 120.3, 103.7, 98.8 | nih.gov |
| N-(4-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 11.79 (br s, 1H. NH, H-7), 9.45 (s, 1H, NH), 8.29 (s, 1H, H-2), 7.91 (d, J = 8.6 Hz, 2H, Ar–H), 7.50 (d, J = 8.6 Hz, 2H, Ar–H), 7.25 (d, J = 5.7 Hz, 1H, H-6), 6.81 (dd, J = 3.4, 1.9 Hz, 1H, H-5) | 153.2, 150.9, 150.7, 139.9, 131.3, 122.5, 121.94, 113.4, 103.9, 98.8 | nih.gov |
| 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 8.27 (s, 1H), 6.91 (s, 1H), 5.92 (br s, 2H), 3.75 (s, 3H) | 157.0 (C), 152.8 (CH), 149.8 (C), 124.7 (CH), 102.0 (C), 86.1 (C), 31.5 (CH3) | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight of 5H-pyrrolo[3,2-d]pyrimidine-4-amine, 7- and its analogues, as well as for gaining insights into their structure through fragmentation analysis. nih.govacs.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the compound. nih.govacs.orgnih.gov This is a critical step in confirming the identity of a newly synthesized molecule. For example, the calculated mass for the protonated molecular ion [M+H]⁺ of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is 211.0978, and the found value of 211.0981 confirms its molecular formula. nih.gov
Electron Impact Mass Spectrometry (EI-MS): EI-MS is often used to study the fragmentation patterns of these molecules. researchgate.netsapub.org The fragmentation pathways can be characteristic of the compound's structure. For pyrimidine (B1678525) derivatives, fragmentation often involves the successive loss of small functional groups followed by the decomposition of the heterocyclic rings. researchgate.netsapub.org
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules, such as many pyrrolopyrimidine derivatives. nih.govacs.orgmdpi.com It typically produces protonated molecules [M+H]⁺ or other adducts, which simplifies the determination of the molecular weight. nih.govacs.org
Table 2: HRMS Data for Selected Pyrrolo[2,3-d]pyrimidine Analogues
| Compound | Ion | Calculated m/z | Found m/z | Reference |
| N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | [M + H]⁺ | 211.0978 | 211.0981 | nih.gov |
| N-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | [M + H]⁺ | 229.0884 | 229.0883 | nih.gov |
| N-(4-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | [M + H]⁺ | 289.0083 | 289.0053 | nih.gov |
| 7-Benzyl-4-chloro-N-succinimido-7H-pyrrolo[2,3-d]pyrimidine | [M + H]⁺ | 341.0799 | 341.0799 | acs.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. nih.govacs.org For pyrrolopyrimidine derivatives, key IR absorption bands include those for N-H stretching (around 3100-3500 cm⁻¹), C=N stretching in the pyrimidine ring, and C=C stretching in the aromatic system. nih.govacs.orgnih.gov For example, a 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative showed characteristic IR peaks at 3414, 3291, 3086, 1640, and 1475 cm⁻¹. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the pyrrolopyrimidine core. researchgate.netresearchgate.net The absorption maxima (λ_max) and the shape of the UV-Vis spectrum can be used to follow reactions and to study interactions with other molecules, such as DNA. researchgate.net The UV-Vis spectra of these compounds are typically recorded in a suitable solvent, and the observed absorption bands are characteristic of the chromophoric pyrrolopyrimidine system. researchgate.net For example, the Q-band of a phthalocyanine (B1677752) derivative containing a related heterocyclic system shows a characteristic absorption that can shift upon interaction with other molecules. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
The pyrrolo[3,2-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, often referred to as 9-deazaadenine, highlighting its structural relationship to the natural purine (B94841) base. The determination of the precise three-dimensional arrangement of atoms and molecules in the crystalline state through X-ray crystallography is crucial for understanding intermolecular interactions, polymorphism, and for guiding structure-based drug design.
Although specific crystallographic data for 7-substituted 5H-pyrrolo[3,2-d]pyrimidine-4-amines are not provided, research on related isomers, such as pyrrolo[2,3-d]pyrimidines, has utilized X-ray crystallography to elucidate the binding modes of these compounds within target proteins. This underscores the importance of this analytical technique in the broader field of pyrimidine chemistry. The absence of publicly accessible data for the requested compound series suggests that such studies may not have been published or are located in specialized databases not accessible through standard search protocols.
Further research and publication in this specific area would be beneficial to the scientific community, providing valuable structural insights into this important class of molecules.
Pre Clinical Research Models and Methodologies
In Vitro Assay Systems for Investigating 5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7- Derivatives
In vitro systems are fundamental in the initial stages of research, providing a controlled environment to assess the direct effects of novel chemical entities on biological systems at the molecular and cellular levels.
Cell-based assays are pivotal for determining the biological effects of 5H-pyrrolo[3,2-d]pyrimidine-4-amine, 7- derivatives on cellular processes. Anti-proliferative assays are widely used to screen these compounds against a panel of human cancer cell lines, revealing their potency and spectrum of activity. For instance, various halogenated pyrrolo[3,2-d]pyrimidine analogues have demonstrated anti-proliferative activity, with studies showing that treated cells often accumulate in the G2/M phase of the cell cycle. nih.govresearchgate.net
The investigation of signaling pathways is another critical application of cell-based assays. Certain derivatives of this scaffold have been identified as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is integral to cellular processes like malignant transformation, growth factor signaling, and immunity. nih.gov Deletion or inhibition of the PI3K delta isoform, a target for some of these compounds, can lead to a near-complete ablation of B cell proliferation and signaling. nih.gov Other research has focused on designing novel pyrrolo[3,2-d]pyrimidine inhibitors that target mitochondrial one-carbon (C1) metabolism at the enzyme serine hydroxymethyltransferase 2 (SHMT2), a pathway crucial for cancer cell proliferation. nih.govresearchgate.net These assays often involve treating cancer cells with the compounds and measuring dose-dependent growth inhibition to determine values like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). nih.govresearchgate.netnih.gov
| Compound Class/Derivative | Cell Line(s) | Observed Cellular Response | Reference(s) |
| Halogenated pyrrolo[3,2-d]pyrimidines | A549, MDA-MB-231, MIA Pa-Ca 2, MOLM14 | Anti-proliferative activity; cell cycle accumulation in G2/M phase. | nih.govresearchgate.net |
| Pyrrolo[3,2-d]pyrimidine analogues (e.g., 9c) | HCT-116, MCF-7, Hep3B | Potent anti-proliferative activity against various cancer cell lines. | nih.gov |
| 4-substituted pyrimidine (B1678525) derivatives | B-cells, T-cells | Inhibition of proliferation and signaling via PI3K pathway. | nih.gov |
| AGF291, AGF320, AGF347 | H460 (lung), Colon, Pancreatic cancer cells | Inhibition of cell proliferation via targeting mitochondrial C1 metabolism (SHMT2). | nih.govresearchgate.net |
| N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines | MDA-MB-435 | Inhibition of cancer cell proliferation through microtubule depolymerization. | nih.gov |
To pinpoint the direct molecular targets of 5H-pyrrolo[3,2-d]pyrimidine-4-amine, 7- derivatives, biochemical assays using purified proteins are essential. These assays measure the ability of a compound to directly interact with and modulate the activity of a specific protein, such as an enzyme or receptor, in a cell-free system. This approach allows for the determination of key inhibitory parameters like the IC₅₀ value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%. nih.gov
For derivatives targeting kinase pathways, assays are performed with purified kinases such as PI3K (specifically isoforms like p110 delta) to confirm direct inhibitory activity. nih.gov Similarly, for compounds designed to interfere with metabolic pathways, enzymes like serine hydroxymethyltransferase 1 (SHMT1), SHMT2, and glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) are purified and used in enzymatic assays. researchgate.netacs.org For derivatives that function as microtubule targeting agents, in vitro tubulin polymerization assays are conducted. These assays assess the compound's ability to inhibit the assembly of purified tubulin into microtubules, often by monitoring changes in turbidity or fluorescence. rsc.org Some pyrrolo[3,2-d]pyrimidines have been identified as colchicine (B1669291) site binding agents through these methods. nih.govnih.gov
| Compound Class/Derivative | Purified Protein Target | Assay Type / Finding | Reference(s) |
| 4-substituted pyrimidine derivatives | Phosphoinositide 3-kinase (PI3K) | Enzyme inhibition assay to determine IC₅₀ values. | nih.gov |
| 5-substituted pyrrolo[3,2-d]pyrimidine analogues | SHMT1, SHMT2, GARFTase, AICARFTase | Enzyme inhibition assays to determine potency (e.g., Kᵢ values). | acs.org |
| Substituted pyrrolo[3,2-d]pyrimidines | Tubulin | Tubulin polymerization inhibition; colchicine binding displacement. | nih.govnih.gov |
| Pyrrolo[3,2-d]pyrimidine MTA analogues | VEGFR-2, EGFR, PDGFRβ | Receptor Tyrosine Kinase (RTK) inhibition assays. | researchgate.net |
High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and miniaturization to rapidly test thousands to millions of compounds for activity against a specific biological target. bmglabtech.comyoutube.com This approach is crucial for identifying initial "hit" compounds from large chemical libraries, which can then be optimized through medicinal chemistry. bmglabtech.com The process generally involves sample preparation in microplate formats (e.g., 384- or 1536-well plates), robotic handling, and automated data acquisition. bmglabtech.com
For pyrimidine-based scaffolds, HTS campaigns have successfully identified potent and selective inhibitors for various targets. For example, HTS of compound libraries using cell-based assays that monitor the phosphorylation of STAT5 led to the discovery of pyrimidine compounds as potent and selective Janus kinase 1 (JAK1) inhibitors. nih.gov In another campaign, a multiplexed HTS assay monitoring the helicase, ATPase, and exonuclease activities of the full-length Werner syndrome ATP-dependent helicase (WRN) protein identified 2-sulfonyl/sulfonamide pyrimidine derivatives as novel covalent inhibitors. acs.org These primary screens are typically followed by more detailed secondary assays to confirm activity and determine the mechanism of action for the identified hits.
Advanced Imaging and Microscopic Techniques for Cellular Studies
Visualizing the localization and interaction of a compound within a cell provides invaluable information about its mechanism of action. Advanced microscopy techniques are pivotal in these investigations.
Fluorescence microscopy is a key technique used to determine the subcellular localization of compounds. While there are no specific published studies on the fluorescent labeling and imaging of 5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7-, the broader class of pyrrolopyrimidines has been investigated using this method. For a compound to be visualized, it is often chemically modified to attach a fluorescent tag, or its intrinsic fluorescent properties are utilized.
Some derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been shown to possess inherent fluorescence. For example, a series of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones exhibited fluorescence properties that were dependent on their substitution patterns. This suggests that certain analogs could potentially be visualized within cells without the need for an external fluorescent label.
Confocal microscopy offers higher resolution imaging compared to conventional fluorescence microscopy, allowing for more precise localization of a compound within specific cellular compartments and the study of its interactions with subcellular structures. This technique has been employed in the study of various heterocyclic compounds to observe their distribution and effects on cellular morphology. For example, in studies of other small molecule inhibitors, confocal microscopy has been used to visualize the co-localization of a fluorescently labeled compound with specific organelles, such as the mitochondria or the nucleus, providing visual confirmation of its site of action. nih.govmdpi.com
In the context of pyrrolo[3,2-d]pyrimidine derivatives that target mitochondrial enzymes like SHMT2, confocal microscopy would be an ideal tool to demonstrate the accumulation of a fluorescently tagged analog within the mitochondria. While specific confocal imaging data for 5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7- is not available, this methodology remains a critical component of the pre-clinical evaluation of related compounds.
Table 2: Advanced Imaging Techniques in the Study of Heterocyclic Compounds
| Technique | Application | Potential Insight for Pyrrolo[3,2-d]pyrimidines |
| Fluorescence Microscopy | Visualization of the subcellular distribution of a fluorescently labeled or intrinsically fluorescent compound. | To determine if the compound accumulates in the cytoplasm, nucleus, or specific organelles like mitochondria. |
| Confocal Microscopy | High-resolution imaging of subcellular localization and co-localization with specific cellular markers. | To provide definitive evidence of a compound's presence within a target organelle and to observe any morphological changes induced by the compound. |
Future Directions and Emerging Research Avenues for 5h Pyrrolo 3,2 D Pyrimidine 4 Amine, 7
Development of Novel Chemical Probes and Research Tools for Target Validation
To further elucidate the biological roles of the targets of 5H-pyrrolo[3,2-d]pyrimidine-4-amine derivatives, the development of specialized chemical probes is a critical next step. These probes are analogues of the parent compound, modified to include reporter elements such as fluorescent tags, biotin labels, or photo-affinity groups. Such tools would enable researchers to visually track the compound's distribution within cells, identify binding partners with greater precision, and validate target engagement in real-time.
For instance, derivatives of this scaffold are known to inhibit enzymes in the one-carbon (C1) metabolic pathway, such as serine hydroxymethyltransferase (SHMT) 1 and 2, as well as tubulin. nih.govnih.gov Fluorescently-labeled probes could be used in high-resolution microscopy to confirm the subcellular localization of these interactions. Biotinylated probes could facilitate pull-down assays to isolate and identify the target proteins and any associated complexes, confirming the mechanism of action and potentially uncovering off-target effects.
Integration with Systems Biology and Omics Approaches for Deeper Understanding
Understanding the full impact of inhibiting a specific biological target requires a holistic view of the cellular machinery. Systems biology, which integrates multiple layers of biological data, offers a powerful approach to achieve this. mdpi.comfrontiersin.org By treating cells or preclinical models with active 5H-pyrrolo[3,2-d]pyrimidine-4-amine analogues, researchers can generate vast datasets using various "omics" technologies. frontiersin.orgmdpi.com
Potential Omics applications include:
Transcriptomics (RNA-seq): To identify changes in gene expression that occur after target inhibition, revealing downstream compensatory or resistance pathways.
Proteomics: To quantify changes in protein levels and post-translational modifications, providing a direct view of the functional consequences of drug action.
Metabolomics: To measure fluctuations in cellular metabolites, which is particularly relevant given that known targets like SHMT2 are central to metabolic pathways. nih.gov This can uncover metabolic vulnerabilities that could be exploited in combination therapies.
Integrating these datasets can build comprehensive network models of the compound's effects, helping to predict patient responses, identify biomarkers for efficacy, and understand mechanisms of resistance. mdpi.comfrontiersin.org
Advancements in Synthetic Methodologies for Complex Analogues and Libraries
The future development of 5H-pyrrolo[3,2-d]pyrimidine-4-amine as a therapeutic scaffold depends on the ability to efficiently synthesize a wide array of complex analogues. While foundational synthetic routes exist, advancing these methodologies is crucial for creating large, diverse chemical libraries for screening. nih.gov Research in this area will likely focus on late-stage functionalization, allowing for the rapid modification of a common core structure to explore structure-activity relationships (SAR).
Techniques such as C-H activation, photoredox catalysis, and flow chemistry could be employed to access novel chemical space that is difficult to reach with traditional methods. For the related pyrrolo[2,3-d]pyrimidine scaffold, methods like nucleophilic substitution and Suzuki-Miyaura coupling have been used to introduce diverse substituents. nih.govmdpi.com Applying and refining these and other modern coupling reactions to the 5H-pyrrolo[3,2-d]pyrimidine core will enable the systematic optimization of properties like potency, selectivity, and metabolic stability.
Exploration of New Biological Targets and Novel Mechanisms of Action
While existing research has identified targets in one-carbon metabolism and the cytoskeleton, the privileged structure of the pyrrolopyrimidine core suggests it may interact with other important protein families. nih.govnih.gov A significant future direction is the systematic screening of 5H-pyrrolo[3,2-d]pyrimidine-4-amine libraries against new biological targets.
Given that the isomeric 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established core for numerous kinase inhibitors, protein kinases represent a highly promising area for exploration. nih.govnih.gov Screening campaigns against panels of kinases could uncover novel inhibitors for oncology, immunology, or other disease areas. Furthermore, phenotypic screening—where compounds are tested for their ability to produce a desired effect in cells without a preconceived target—could reveal entirely new mechanisms of action and therapeutic applications for this versatile scaffold.
Application in Advanced Pre-clinical Research Platforms and Disease Models
Translating promising laboratory findings into clinical success requires rigorous testing in sophisticated preclinical models that more accurately reflect human disease. While initial studies on 5H-pyrrolo[3,2-d]pyrimidine-4-amine derivatives have utilized standard cancer cell lines and tumor xenografts, future research will leverage more advanced platforms. nih.gov
These next-generation models include:
Patient-Derived Xenografts (PDXs): Where tumor tissue from a human patient is implanted in mice, better-preserving the heterogeneity and microenvironment of the original cancer.
Organoids: Three-dimensional cell cultures derived from patient tissues that self-organize to mimic the structure and function of an organ or tumor.
Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop diseases that closely mimic the human condition, allowing for the study of drug effects in the context of a fully functional immune system.
Using these models will provide more predictive data on efficacy, help to identify patient populations most likely to benefit, and allow for the in-depth study of how resistance to these compounds may develop.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5H-Pyrrolo[3,2-d]pyrimidine-4-amine derivatives?
- Methodological Answer : Two primary approaches are documented:
- Amine Cyclization : Reacting 3-amino-2-cyanopyrrole precursors with ammonia (25% aqueous NH₃) in methanol under reflux (3–8 hours), followed by crystallization from ethanol-DMF .
- Formamide-Mediated Cyclization : Heating precursors with formamide and DMF at 100–120°C for 6–8 hours, yielding crystalline products after cooling and washing .
- Key Variables : Solvent polarity (methanol vs. DMF) and reaction time significantly impact yields (e.g., 65–81% for compound 9 in ).
Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of synthesized derivatives?
- Methodological Answer :
- ¹H NMR : Confirm regioselectivity via aromatic proton signals (e.g., δ 6.49–7.89 ppm for pyrrolo-pyrimidine core protons in ).
- ¹³C NMR : Identify substituent effects (e.g., methoxy groups at δ 55–60 ppm) .
- IR : Validate amine (-NH₂) and nitrile (-CN) groups via stretches at 3300–3500 cm⁻¹ and 2200 cm⁻¹, respectively .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice influence regioselectivity in pyrrolo-pyrimidine synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
